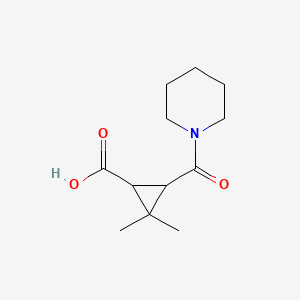![molecular formula C20H24N4O4 B1326864 {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid CAS No. 1142205-43-3](/img/structure/B1326864.png)
{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as “{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid”, is a chemical substance with the formula C₂₀H₂₄N₄O₄ . It is available from suppliers such as Matrix Scientific .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. For instance, 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry can be used to establish the structures of the obtained compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is used as an intermediate in the synthesis of apixaban, an anticoagulant. It shows significant purity in its formation, as indicated by X-ray powder diffraction data (Qing Wang et al., 2017).
It also plays a role in the formation of new 1,2,4-triazol-3-one derivatives, which have potential antimicrobial activity. Its conversion into different functional groups via reduction and Mannich reaction is an integral part of this synthesis (Seda Fandaklı et al., 2012).
The compound is involved in the preparation of pyridine derivatives with varying antimicrobial activities. This includes its transformation into different amide derivatives through reactions with other chemicals (N. Patel et al., 2011).
It's used in the synthesis of complex molecules like pyrazole derivatives. These derivatives have been studied for their molecular and crystal structures, which are vital for understanding their chemical behavior (L. A. Rodinovskaya et al., 2003).
Biological Activity
Variants of this compound show antimicrobial activity, as demonstrated in the synthesis and testing of new pyridine derivatives. These studies help in understanding the potential of these compounds in medical applications (N. Patel & S. N. Agravat, 2007).
In another study, the acylation of various amines and pyrazole with derivatives of this compound led to the formation of new amides and 1-acylpyrazole. This highlights its versatility in organic synthesis (N. S. Arutjunyan et al., 2013).
Its derivatives also find applications in the field of medicinal chemistry. For example, their role in the synthesis of oxindole through palladium-catalyzed CH functionalization illustrates their potential in creating complex medicinal molecules (J. Magano et al., 2014).
Propiedades
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURCWBMBJGFPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)


![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326827.png)